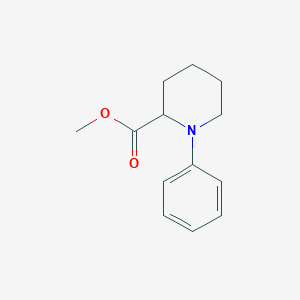

Methyl 1-phenylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 1-phenylpiperidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |

InChI Key |

VOKNWLCXVZXJEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCN1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1 Phenylpiperidine 2 Carboxylate and Analogous Structures

Direct Synthesis Approaches

Direct synthetic strategies for methyl 1-phenylpiperidine-2-carboxylate and its analogs are characterized by the efficient construction of the core structure. These methods include classical esterification, modern carbometalation reactions, and convergent multi-component strategies, each offering unique advantages in terms of efficiency, atom economy, and substrate scope.

Esterification Reactions for this compound Formation

The most straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 1-phenylpiperidine-2-carboxylic acid (also known as N-phenylpipecolic acid). The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction that is highly applicable in this context. organic-chemistry.orgyoutube.com This equilibrium-controlled process involves the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. youtube.commasterorganicchemistry.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and affords the desired methyl ester. masterorganicchemistry.com To drive the equilibrium towards the product, it is common to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 1-phenylpiperidine-2-carboxylic acid, Methanol | H₂SO₄ or TsOH | Methanol (excess) | Reflux | High |

Carbometalation Reactions in Piperidine (B6355638) Ring Construction

Carbometalation reactions, particularly those catalyzed by transition metals like rhodium and palladium, offer a powerful strategy for the construction of substituted piperidine rings. While not a direct synthesis of the final ester, these methods are crucial for forming the functionalized piperidine core, which can then be readily converted to the target molecule.

Rhodium-catalyzed asymmetric carbometalation has been effectively used to access 3-substituted piperidines from dihydropyridines and arylboronic acids. thieme-connect.com This approach involves a reductive Heck-type reaction that furnishes tetrahydropyridines with high enantioselectivity. thieme-connect.com Although this method primarily yields 3-substituted piperidines, modifications in the starting materials and catalytic system could potentially be adapted for the synthesis of 2-substituted analogs.

Palladium-catalyzed reactions have also been extensively employed in the synthesis of substituted piperidines. For instance, an efficient synthesis of 2- and 2,6-substituted piperidines has been developed using a Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected ζ-amino allylic alcohols. nih.gov This cyclization proceeds with high stereoselectivity, and the resulting substituted piperidine can be a precursor to the target ester. nih.govresearchgate.net Furthermore, palladium-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine has been shown to produce chiral 2-substituted piperidines. rsc.org

| Catalyst System | Reactants | Key Transformation | Product Type |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Dihydropyridine, Phenylboronic acid | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridine (B1245486) thieme-connect.com |

| PdCl₂(CH₃CN)₂ | N-protected ζ-amino allylic alcohol | Intramolecular 1,3-Chirality Transfer | 2-Substituted Piperidine nih.gov |

| Pd(OAc)₂ / GF-Phos | N-tosylhydrazone, (E)-vinyl iodide with amine | Asymmetric Carbenylative Amination | Chiral 2-Substituted Piperidine rsc.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. taylorfrancis.com Several MCRs, such as the Ugi and Passerini reactions, and aza-Diels-Alder reactions, are well-suited for the synthesis of highly functionalized piperidines. nih.govmdpi.comnih.gov

The Ugi four-component reaction (U-4CR) involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce an α-acylamino amide. nih.govresearchgate.net By carefully selecting the starting materials, this reaction can be adapted to synthesize piperidine derivatives. For instance, using a bifunctional component that can undergo the Ugi reaction and subsequently cyclize can lead to the formation of a piperidine ring. researchgate.net

The Passerini three-component reaction is another powerful isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. mdpi.combaranlab.org Similar to the Ugi reaction, appropriate selection of reactants can lead to precursors for piperidine synthesis.

The aza-Diels-Alder reaction provides a convergent route to tetrahydropyridine and piperidine derivatives through the [4+2] cycloaddition of an imine (the aza-diene) with a dienophile. nih.gov This method allows for the rapid construction of the piperidine core with control over stereochemistry.

| Reaction Type | Reactants | Key Intermediate/Product |

| Ugi Reaction | Carboxylic acid, Amine, Carbonyl, Isocyanide | α-Acylamino amide nih.gov |

| Passerini Reaction | Carboxylic acid, Carbonyl, Isocyanide | α-Acyloxy amide mdpi.com |

| Aza-Diels-Alder | Imine, Dienophile | Tetrahydropyridine nih.gov |

Indirect Synthetic Routes via Precursor Transformations

Indirect synthetic routes to this compound involve the initial formation of the piperidine ring, which is subsequently functionalized to introduce the methyl carboxylate group at the 2-position. Cyclization strategies are central to these indirect approaches.

Cyclization Strategies for Piperidine Ring Formation

The formation of the piperidine ring through cyclization of an acyclic precursor is a cornerstone of heterocyclic synthesis. These strategies can be further divided into intramolecular pathways.

Intramolecular cyclization reactions are a highly effective means of constructing the piperidine ring with a high degree of regio- and stereocontrol. Key among these are intramolecular hydroamination and reductive amination.

Intramolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. researchgate.net For the synthesis of a 1-phenylpiperidine (B1584701) derivative, a suitable precursor would be an N-phenyl-substituted aminoalkene. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines has been shown to be an effective method for the synthesis of piperidines. researchgate.net The reaction proceeds by protonation of the double bond, followed by nucleophilic attack of the tethered amine.

Reductive amination is another powerful tool for piperidine ring formation. This process typically involves the intramolecular reaction between an amine and a carbonyl group (aldehyde or ketone) within the same molecule to form a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine. organic-chemistry.orglookchem.com For the synthesis of the 1-phenylpiperidine-2-carboxylate scaffold, a linear precursor containing a phenylamino (B1219803) group and a suitable carbonyl or protected carbonyl function at the appropriate positions would be required. The reduction of the cyclic intermediate can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. organic-chemistry.orgresearchgate.net This method is particularly versatile as it allows for the introduction of various substituents on the piperidine ring depending on the structure of the acyclic precursor. nih.gov

| Cyclization Strategy | Precursor Type | Key Transformation |

| Intramolecular Hydroamination | N-phenyl aminoalkene | N-H addition to C=C researchgate.net |

| Reductive Amination | N-phenyl aminoaldehyde/ketone | Imine/enamine formation and reduction organic-chemistry.org |

Intermolecular Cyclization Approaches

Intermolecular cyclization, or annulation, involves the formation of the piperidine ring from two or more separate components. mdpi.com These strategies, such as [4+2] cycloadditions (aza-Diels-Alder reactions), are powerful for constructing the core heterocyclic structure in a single step. In this context, an N-aryl imine can react with a suitable diene to form the tetrahydropyridine skeleton, which can then be functionalized to yield the target carboxylate.

Gold-catalyzed annulation procedures have also been developed, allowing for the direct assembly of highly substituted piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Another approach involves tunable [4+2] annulations where alkenes are coupled with simple bifunctional reagents, with the reaction pathway controlled by adjusting halogenation reagents, concentration, and solvent media to favor the piperidine product. rsc.orgnih.gov

| Method | Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | Imine + Diene | Lewis Acid or Organocatalyst | Forms tetrahydropyridine precursor. | thieme-connect.com |

| Gold-Catalyzed Annulation | N-Allenamides + Alkene-tethered oximes | Gold Catalyst | Direct assembly of polysubstituted piperidines. | ajchem-a.com |

| Tunable [4+2] Annulation | Alkene + Bifunctional Reagent (e.g., Allylsulfonamide) | NIS (N-Iodosuccinimide) | Divergent synthesis controlled by reaction conditions. | rsc.orgnih.gov |

Reduction and Hydrogenation Methods of Pyridine (B92270) Precursors

One of the most direct and widely used methods for synthesizing piperidine derivatives is the reduction of the corresponding pyridine ring. researchgate.net This approach typically involves catalytic hydrogenation, where a pyridine precursor is treated with hydrogen gas in the presence of a metal catalyst. asianpubs.org

A variety of catalysts are effective for this transformation, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts. asianpubs.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions—such as pressure, temperature, and solvent—can influence the reaction's efficiency and stereoselectivity. asianpubs.orgrsc.org For instance, the hydrogenation of functionalized pyridines using a commercially available rhodium oxide (Rh₂O₃) catalyst proceeds under mild conditions (5 bar H₂, 40 °C) and tolerates numerous functional groups, often yielding cis-piperidines as the major product. rsc.org Similarly, PtO₂ has been used for the hydrogenation of substituted pyridines in glacial acetic acid, though it may require pressures of 50 to 70 bar. asianpubs.orgresearchgate.net

| Catalyst | Typical Conditions | Key Advantages/Features | Reference |

|---|---|---|---|

| Rhodium Oxide (Rh₂O₃) | 5 bar H₂, 40 °C, TFE solvent | Mild conditions, broad functional group tolerance, high activity. | rsc.org |

| Platinum Oxide (PtO₂) | 50-70 bar H₂, room temp., acetic acid | Effective for various substituted pyridines. | asianpubs.orgresearchgate.net |

| Palladium on Carbon (Pd/C) | Variable, often requires higher pressure/temperature | Commonly used, but can require harsh conditions. | rsc.org |

| Rhodium on Carbon (Rh/C) | Lower atmospheric pressures can be effective. | Alternative to Pd/C, effective under milder conditions. | asianpubs.org |

Radical-Mediated Annulation and Cyclization

Radical chemistry offers an alternative pathway for constructing the piperidine ring. These methods involve the generation of a radical intermediate that undergoes cyclization to form the six-membered ring. nih.gov For example, a two-component annulation strategy mediated by an Iridium(III) photocatalyst under visible light can provide access to piperidines from aryl alkenes and redox-active radical precursors that contain a tethered nucleophile. acs.org The mechanism involves the generation of a radical, its addition to the alkene, and a subsequent radical-polar crossover step that leads to carbocation formation and ring closure. acs.org

Intramolecular radical cyclization can also be achieved using a cobalt(II) catalyst with linear amino-aldehydes. nih.gov Furthermore, copper-catalyzed radical cyclization methods have been developed for the synthesis of piperidines via a 1,6-hydrogen atom transfer mechanism. nih.gov These radical-based approaches are valuable for creating complex substitution patterns that may be difficult to access through more traditional ionic pathways. rsc.org

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the absolute and relative configuration of stereocenters during the synthesis of piperidine analogues is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. rsc.orgresearchgate.net

Organocatalytic Methods for Enantioselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. acs.org This field has provided powerful tools for the asymmetric synthesis of piperidines. For instance, an organocatalytic inverse-electron-demand aza-Diels-Alder reaction between N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes can produce optically pure polysubstituted piperidines. thieme-connect.com This reaction is often catalyzed by a chiral amine, such as a proline derivative, which forms a dienamine intermediate with the aldehyde. thieme-connect.com

Another powerful strategy is the domino Michael addition/aminalization process. Catalyzed by an O-TMS protected diphenylprolinol, this reaction between aldehydes and trisubstituted nitroolefins can create four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. acs.org

| Reaction Type | Catalyst | Reactants | Outcome | Reference |

|---|---|---|---|---|

| Inverse-Demand Aza-Diels-Alder | Chiral secondary amine (e.g., prolinol derivative) + Benzoic acid | α,β-Unsaturated aldehydes + N-Tosyl-1-aza-1,3-butadienes | Highly functionalized, enantiopure piperidines (≥97% ee). | thieme-connect.com |

| Domino Michael/Aminalization | O-TMS protected diphenylprolinol | Aldehydes + Trisubstituted nitroolefins | Polysubstituted piperidines with four stereocenters in high ee. | acs.org |

| Biomimetic Mannich Reaction | (L)-Proline | Δ¹-Piperideine + Ketones (e.g., acetone) | 2-Substituted piperidine alkaloids in up to 97% ee. | acs.org |

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysts, when paired with chiral ligands, are highly effective for a wide range of asymmetric transformations. nih.gov The asymmetric hydrogenation of pyridine or its derivatives is a prominent example. Iridium(I) catalysts containing P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

A particularly relevant approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method couples phenyl pyridine-1(2H)-carboxylate with arylboronic acids to generate 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Subsequent reduction of the remaining double bond affords the enantioenriched piperidine. Similarly, palladium-catalyzed reactions, such as the carbenylative amination of N-tosylhydrazones and vinyl iodides bearing a pendent amine, can provide access to chiral piperidines with high enantiomeric ratios when a chiral phosphine (B1218219) ligand like GF-Phos is used. rsc.org

Diastereoselective Synthesis and Isomer Control

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective methods aim to produce one diastereomer preferentially over others. For substituted piperidines, this often involves controlling the cis or trans relationship between substituents on the ring. acs.orgacs.org

One strategy involves the diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening to install further functionality with defined stereochemistry. acs.org Iron(III) chloride (FeCl₃) has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans from 90/10 to 99/1). acs.org The high selectivity is attributed to a thermodynamic epimerization process that favors the more stable cis-isomer. acs.org Multicomponent reactions have also been developed that proceed with high stereoselectivity, forming only a single diastereomer of a polysubstituted piperidin-2-one from simple starting materials. researchgate.net

Optimization Strategies and Process Intensification in this compound Synthesis

The industrial-scale synthesis of this compound and its analogs necessitates rigorous optimization of reaction parameters and the adoption of process intensification techniques. These efforts are aimed at enhancing reaction yield, purity, and stereoselectivity while concurrently improving process safety, cost-effectiveness, and environmental sustainability.

Optimization strategies typically focus on the key N-arylation step, which forms the crucial carbon-nitrogen bond between the piperidine ring and the phenyl group. Research into analogous N-arylation reactions for piperidine-containing structures has identified several critical parameters that can be manipulated to improve synthetic outcomes. These include the choice of catalyst, ligand, base, and solvent system.

Palladium-catalyzed cross-coupling reactions are a common route for N-arylation. Optimization studies on similar scaffolds have systematically evaluated different palladium sources and bases to maximize conversion and yield. For instance, in a directed C-H activation/arylation reaction, Sodium Bicarbonate (NaHCO₃) was found to be a superior base compared to potassium-based alternatives, leading to full conversion of the starting material. semanticscholar.org The choice of the palladium precursor is also critical, with Palladium(II) Acetate (B1210297) (Pd(OAc)₂) often showing superior performance over other sources like Palladium(II) Chloride (PdCl₂). semanticscholar.org

| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Moderate | semanticscholar.org |

| 2 | Pd(OAc)₂ | KF | Toluene | 110 | Reduced | semanticscholar.org |

| 3 | Pd(OAc)₂ | K₂HPO₄ | Toluene | 110 | Reduced | semanticscholar.org |

| 4 | Pd(OAc)₂ | NaHCO₃ | Toluene | 110 | >95 (Full Conversion) | semanticscholar.org |

| 5 | PdCl₂ | NaHCO₃ | Toluene | 110 | No Product | semanticscholar.org |

| 6 | PdCl₂(PPh₃)₂ | NaHCO₃ | Toluene | 110 | No Product | semanticscholar.org |

Beyond palladium, other transition metals like cobalt have been explored for the arylation of cyclic amines. Cobalt-catalyzed cross-coupling presents a potentially more cost-effective alternative. Optimization of these systems involves screening catalysts and ligands. Studies have shown that the combination of Cobalt(II) Chloride (CoCl₂) and a diamine ligand such as (R,R)-tetramethylcyclohexanediamine (TMCD) can achieve full conversion and high isolated yields for the arylation of N-protected piperidines. nih.gov

| Entry | Catalyst (5 mol %) | Ligand (6 mol %) | Reactant | Conversion (%) | Isolated Yield (%) | Reference |

| 1 | - | - | N-Boc-4-iodopiperidine | 0 | - | nih.gov |

| 2 | Co(acac)₃ | TMEDA | N-Boc-4-iodopiperidine | 79 | Not Determined | nih.gov |

| 3 | Co(acac)₃ | TMCD | N-Boc-4-iodopiperidine | 87 | Not Determined | nih.gov |

| 4 | CoCl₂ | TMCD | N-Boc-4-iodopiperidine | 100 | 81 | nih.gov |

| 5 | CoCl₂ | TMCD | N-Boc-4-bromopiperidine | 100 | 83 | nih.gov |

Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. cetjournal.it In the context of synthesizing piperidine derivatives, a significant shift from traditional batch processing to continuous flow manufacturing has been a key area of development.

Continuous Flow Synthesis: Flow microreactors offer significant advantages over batch reactors, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward scalability. nih.govresearchgate.net The large surface-area-to-volume ratio in microreactors allows for efficient control of highly exothermic reactions and precise temperature management. nih.govresearchgate.net Electrochemical methods in flow reactors have been successfully used to synthesize piperidine derivatives, providing a green and efficient alternative that eliminates the need for expensive or toxic reagents. nih.govresearchgate.net Practical continuous flow protocols have been developed that can produce functionalized piperidines in high yields (>80%) and with excellent diastereoselectivity (>90:10 dr) within minutes, showcasing the potential for rapid and scalable access to these important structures. acs.org

Biocatalysis and Catalyst Immobilization: Biocatalysis, utilizing enzymes for chemical transformations, offers exceptional selectivity under mild aqueous conditions. biosynth.comparadisiresearch.com For analogous compounds like piperazine-2-carboxylic acid, aminopeptidases have been used for chiral resolution. biosynth.comparadisiresearch.com A key intensification strategy is the immobilization of these enzymes on solid supports. biosynth.com Immobilization allows the biocatalyst to be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. biosynth.com Furthermore, the immobilized enzyme can be integrated into a continuous flow system using a packed bed reactor (PBR), which can significantly increase productivity and allow for continuous operation for extended periods. biosynth.com This approach combines the sustainability of biocatalysis with the efficiency of continuous manufacturing.

Chemical Reactivity and Derivatization of Methyl 1 Phenylpiperidine 2 Carboxylate

Overview of Reactivity Profiles for Methyl 1-phenylpiperidine-2-carboxylate

This compound possesses three primary centers of reactivity: the piperidine (B6355638) ring, the N-phenyl moiety, and the carboxylate ester group. The tertiary amine of the piperidine ring influences the reactivity of the adjacent carbons and the aromatic ring. The piperidine ring can undergo oxidation or ring-opening reactions. The N-phenyl group is susceptible to electrophilic aromatic substitution, with the nitrogen atom directing incoming electrophiles. The carboxylate ester at the C2 position is a versatile handle for various transformations, including hydrolysis, amidation, reduction, and transesterification. The stereocenter at the C2 position also plays a crucial role in directing the stereochemical outcome of certain reactions.

Functional Group Interconversions on the Piperidine Ring

The saturated heterocyclic core of this compound allows for several functional group interconversions, primarily through oxidative processes. Dehydrogenation of the piperidine ring is a key transformation. For instance, oxidation of N-substituted piperidines can lead to the formation of iminium ion intermediates. researchgate.net These reactive intermediates can then be trapped by nucleophiles or undergo further reactions.

One common oxidative reaction is the formation of lactams. The dehydrogenation of 2-(substituted-1-piperidinyl)ethanol derivatives with reagents like mercury(II)-EDTA has been shown to regioselectively form an iminium function at the tertiary α-carbon atom of the piperidine ring. researchgate.net This intermediate can then lead to products such as lactams. For example, the reaction of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA results in a diastereomeric mixture of lactams. researchgate.net While not directly on the title compound, this illustrates a primary pathway for functionalizing the piperidine ring at positions alpha to the nitrogen.

Catalytic hydrogenation can also be used to modify substituents on the piperidine ring, although in the case of the parent compound, the ring is already saturated. However, in derivatives with unsaturation, stereoselective hydrogenation is a powerful tool for controlling the stereochemistry of the piperidine core. mdpi.com

Modifications and Substitutions at the N-Phenyl Moiety

The N-phenyl group of this compound can be modified through electrophilic aromatic substitution. The piperidine substituent acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. The specific reaction conditions can influence the degree and position of substitution.

While specific examples for the title compound are not prevalent, the general reactivity of N-phenylpiperidine derivatives in reactions like N-acylation is well-documented. For instance, N-acylation of anilino-esters with reagents like propionyl chloride is a common synthetic step in the preparation of related pharmaceutical intermediates. researchgate.net This highlights the reactivity of the N-phenylamino group, which can be extended to other modifications. Furthermore, N-arylated benzofuran-2-carboxamides containing an N-phenyl substituent have been synthesized, demonstrating the feasibility of complex modifications involving the N-phenyl group. nih.gov

Transformations of the Carboxylate Ester Group

The methyl ester group at the C2 position is a versatile functional handle for a wide range of chemical transformations. researchgate.net

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, vigorous basic hydrolysis of a related anilino-amide, followed by acidification, yields the corresponding carboxylic acid. researchgate.net

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common strategy in peptide synthesis and the creation of bioactive molecules. researchgate.net For instance, N-acylation of amino acid methyl esters with morpholinone carboxylic acids has been used to form dipeptide derivatives. academie-sciences.fr

Reduction: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the modulation of the compound's physical and chemical properties. ekjm.org

Activation: The carboxylic acid obtained from hydrolysis can be activated for further reactions. Treatment with reagents like thionyl chloride (SOCl₂) converts the acid into a more reactive acid chloride, which can then be readily converted into esters or amides. researchgate.netekjm.org

These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures from the piperidine scaffold. researchgate.net

Table 1: Summary of Potential Transformations of the Carboxylate Ester Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Amidation | R₂NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Transesterification | R'OH, H⁺ or base | Ester |

| Acid Chloride Formation | SOCl₂ (on the acid) | Acid Chloride |

Mechanistic Investigations of Reactions Involving this compound Derivatives

Mechanistic studies on piperidine derivatives often reveal the involvement of key reactive intermediates that dictate the reaction pathway. The oxidation of N-substituted piperidines frequently proceeds through an iminium ion intermediate. researchgate.net For example, dehydrogenation with Hg(II)-EDTA on 2-(2-methyl-1-piperidinyl)ethanol derivatives forms an iminium function involving the tertiary α-carbon of the piperidine ring. researchgate.net These intermediates are electrophilic and can cyclize or react with other nucleophiles present in the reaction mixture. researchgate.net

In hydrazinolysis-cyclization reactions of related complex heterocyclic systems, intermediates have been successfully isolated and characterized using techniques like NMR and X-ray single-crystal analysis. mdpi.com For instance, the reaction of certain esters with hydrazine (B178648) hydrate (B1144303) was shown to proceed through two distinct hydrazinolysis–cyclization steps. mdpi.com The first involves the condensation of hydrazine with two ketone groups, and the second involves the reaction of another hydrazine molecule with the ester group, followed by condensation. mdpi.com The isolation of these intermediates provides unambiguous evidence for the proposed reaction pathway. mdpi.com

The stereochemistry of the piperidine ring significantly influences the outcome of its reactions. The existing stereocenter at C2 of this compound can direct the stereochemistry of newly formed centers. In reactions forming substituted piperidines, the initially formed kinetic product can sometimes isomerize to a more stable thermodynamic product. For example, a trans-isomer can convert into a more stable cis-form over a longer reaction time. mdpi.com

The relative configuration of substituents on the piperidine ring can be determined by spectroscopic methods, such as ¹H NMR. The vicinal coupling constants (³J) between adjacent protons can help distinguish between cis and trans isomers. academie-sciences.fr For instance, in substituted 6-oxopiperidine-3-carboxylates, the difference in chemical shifts of the COOCH₃ singlet signal for trans and cis isomers can be used to determine the relative configuration when both diastereomers are available. academie-sciences.fr Stereoelectronic effects, such as the orientation of the nitrogen lone pair, can also play a critical role in controlling the reactivity and stereoselectivity of reactions on the piperidine ring.

Table 2: Research Findings on Piperidine Derivative Reactivity

| Reaction Type | Key Finding | Investigated System | Reference |

|---|---|---|---|

| Oxidation | Formation of iminium ion intermediates at the α-carbon. | 2-(2-methyl-1-piperidinyl)ethanol | researchgate.net |

| Oxidation | Leads to diastereomeric mixtures of lactams. | 2-(4-methyl-1-piperidinyl)ethanol | researchgate.net |

| Isomerization | Initially formed trans-isomer can convert to a more stable cis-isomer over time. | Piperidinones | mdpi.com |

| Hydrazinolysis | Reaction proceeds via isolable hydrazide intermediates. | Indeno[1,2-c]pyridazine carboxylates | mdpi.com |

| NMR Analysis | Vicinal coupling constants and chemical shifts of ester groups can determine cis/trans stereochemistry. | Substituted morpholin-2-carboxylic acids | academie-sciences.fr |

Catalytic Cycle Analysis and Catalyst Design

The synthesis of N-aryl piperidines, such as this compound, is frequently accomplished through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The efficiency and selectivity of these transformations are highly dependent on the intricate interplay between the metal center, ligands, and reaction conditions. A thorough analysis of the catalytic cycle and a rational approach to catalyst design are therefore paramount for developing robust and effective synthetic protocols.

Catalytic Cycle for N-Arylation

The formation of the C–N bond in this compound via palladium catalysis typically proceeds through a Pd(0)/Pd(II) catalytic cycle, analogous to the well-established Buchwald-Hartwig amination. While specific intermediates may vary with the chosen catalyst system, the generally accepted mechanism involves three key steps: oxidative addition, coordination/deprotonation, and reductive elimination.

Oxidative Addition : The cycle commences with the reaction of a low-ligated, catalytically active Pd(0) species with an aryl halide (e.g., Phenyl Iodide). The palladium center inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) intermediate. The choice of halide (I, Br, Cl) can significantly affect the rate of this step.

Amine Coordination and Deprotonation : The piperidine substrate, methyl piperidine-2-carboxylate, then coordinates to the Pd(II) complex. For the subsequent step to occur, the nitrogen atom of the piperidine must be deprotonated by a base present in the reaction mixture. This generates a more nucleophilic amide-type species bound to the palladium center.

Reductive Elimination : This is the final and product-forming step. The newly formed aryl group and the piperidine nitrogen reductively eliminate from the palladium center, forming the desired C–N bond of this compound. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.

In some cases, particularly with different palladium precursors or under specific conditions, alternative mechanisms, such as those involving Pd(II)/Pd(IV) cycles, have been proposed, especially when oxidants are present. nih.gov

Catalyst Design

The rational design of the catalyst system is critical for optimizing the synthesis. This involves the careful selection of the palladium source, the supporting ligands, and additives.

Palladium Precursors: The catalytically active Pd(0) species is often generated in situ from a more stable Pd(II) precatalyst. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The reduction of Pd(II) precursors to the active Pd(0) state can be facilitated by reagents in the reaction mixture, such as phosphine (B1218219) ligands. mdpi.com

Ligand Selection: Ligands play a multifaceted role: they stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and critically modulate its reactivity. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.

Monodentate Phosphines : Simple ligands like triphenylphosphine (B44618) (PPh₃) have been used effectively. However, they may require higher temperatures or longer reaction times. mdpi.com

Bidentate Phosphines : Ligands such as Xantphos are often superior for more challenging substrates, including less reactive amines or aryl halides. mdpi.com The defined bite angle of bidentate ligands can promote the reductive elimination step and enhance catalyst stability and turnover. The use of bidentate ligands has proven essential for achieving complete conversion with less reactive N-nucleophiles in related aminocarbonylation reactions. mdpi.com

The impact of ligand choice on catalyst performance is summarized in the table below.

| Ligand Type | Common Examples | Typical Characteristics | Application Context |

| Monodentate | PPh₃, P(t-Bu)₃ | Flexible, can form various coordination complexes. | Effective for simple, reactive substrates. mdpi.com |

| Bidentate | Xantphos, BINAP | Rigid structure, defined bite angle. | Enhances catalyst stability and turnover; effective for challenging or less reactive substrates. mdpi.com |

Role of Carboxylate Ligands and Additives: The nature of carboxylate ligands, either on the palladium precursor (like in Pd(OAc)₂) or as additives, can significantly impact reaction efficiency. nih.gov Carboxylates can participate directly in the catalytic cycle, influencing the stability of intermediates or facilitating key steps. For instance, in certain oxidative amination reactions, the choice of carboxylate additive has been shown to be crucial for achieving high yields. nih.gov They can also function as a base or co-catalyst in the reaction system.

The components of a typical catalyst system are outlined in the following table.

| Component | Example(s) | Function |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst. |

| Ligand | PPh₃, Xantphos | Stabilizes the catalyst, modulates reactivity. mdpi.com |

| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the piperidine nitrogen for C-N coupling. |

| Solvent | Toluene, DMF | Solubilizes reactants and catalyst components. |

By systematically analyzing the catalytic cycle and rationally designing the catalyst system, synthetic routes to this compound can be optimized for yield, purity, and efficiency.

Advanced Spectroscopic and Analytical Characterization Methods in the Research of Methyl 1 Phenylpiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl 1-phenylpiperidine-2-carboxylate, NMR is crucial not only for verifying the connectivity of atoms but also for investigating the conformational dynamics of the piperidine (B6355638) ring and the spatial orientation of its substituents.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the phenyl group, the piperidine ring, and the methyl ester group.

The aromatic protons on the N-phenyl group typically appear in the downfield region (δ 6.8–7.5 ppm). The protons on the piperidine ring will resonate at higher field, generally between δ 1.5 and δ 4.0 ppm. The proton at the C2 position (α to both the nitrogen and the carbonyl group) is expected to be the most downfield of the ring protons. The methyl ester protons will appear as a sharp singlet, typically around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous N-phenyl and piperidine-carboxylate compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H (ortho) | ~7.2 - 7.4 | Multiplet |

| Phenyl H (meta) | ~6.9 - 7.1 | Multiplet |

| Phenyl H (para) | ~6.8 - 7.0 | Multiplet |

| Piperidine H-2 | ~3.8 - 4.0 | Doublet of doublets |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet |

| Piperidine H-6 (axial/eq) | ~3.1 - 3.5 | Multiplet |

| Piperidine H-3, H-4, H-5 | ~1.5 - 2.5 | Multiplet |

The coupling constants (J-values) between adjacent protons, especially within the piperidine ring, are critical for determining the relative stereochemistry and ring conformation.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton.

The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (δ ~170–175 ppm). The aromatic carbons of the phenyl ring will resonate in the δ 115–150 ppm range. The carbons of the piperidine ring will appear in the upfield region, with the C2 carbon being the most downfield among them due to its attachment to both the nitrogen and the carboxylate group. The methyl ester carbon will give a signal around δ 52 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous N-phenyl and piperidine-carboxylate compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | 170 - 175 |

| Phenyl C (quaternary) | 145 - 150 |

| Phenyl C-H | 115 - 130 |

| Piperidine C-2 | 60 - 65 |

| Methyl Ester (-OC H₃) | 51 - 53 |

| Piperidine C-6 | 48 - 52 |

| Piperidine C-3, C-4, C-5 | 20 - 35 |

To unambiguously assign all proton and carbon signals and to gain deeper insight into the molecule's conformation, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons and trace the spin systems within the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing crucial information for conformational analysis. For example, NOE correlations between the C2 proton and specific protons on the N-phenyl ring can help determine the preferred rotational conformation around the N-C(phenyl) bond.

Furthermore, temperature-dependent NMR studies can reveal information about dynamic processes, such as the energy barriers to ring inversion or rotation around the N-C bond, which is often restricted in N-aryl piperidines.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₁₇NO₂), the exact molecular weight is 219.1259 g/mol .

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and breaks down into smaller, characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides structural clues.

Key predicted fragmentation pathways include:

Loss of the methoxycarbonyl group: A primary fragmentation would be the cleavage of the ester group, leading to the loss of ·COOCH₃ (59 Da) to yield a prominent ion at m/z 160.

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines. This could lead to the fragmentation of the piperidine ring.

Formation of a phenylpiperidine fragment: Loss of the entire methyl carboxylate substituent at C2 could lead to an ion corresponding to N-phenylpiperidine at m/z 161.

Fragmentation of the Phenyl Ring: Subsequent fragmentation can involve the phenyl group, leading to characteristic aromatic fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 219 | [M]⁺˙ (Molecular Ion) | - |

| 160 | [M - ·COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 161 | [C₁₁H₁₅N]⁺ | Loss of the methyl carboxylate group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-resolution mass spectrometry (HRMS) can determine the m/z values with very high precision, allowing for the calculation of the elemental formula for the molecular ion and its fragments, thus confirming the compound's identity.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and, in the case of chiral molecules, for separating its enantiomers.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, which possesses a chiral center at the C2 position, chiral HPLC is the method of choice for determining its enantiomeric purity or enantiomeric excess (ee).

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for developing a separation method.

A typical method would involve:

Column: A column packed with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is commonly used in normal-phase mode.

Detection: A UV detector would be suitable, as the phenyl group provides a strong chromophore.

By running a sample of the racemic mixture, two separate peaks corresponding to the two enantiomers would be obtained. The enantiomeric excess can then be calculated from the relative areas of these two peaks. This method is crucial for quality control in asymmetric synthesis, ensuring the stereochemical integrity of the final product.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique extensively used in the analysis of pharmaceutical intermediates and related substances, including piperidine derivatives. This method operates on the same principles as High-Performance Liquid Chromatography (HPLC) but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed of analysis.

In the context of this compound, UPLC is instrumental for determining purity, identifying impurities, and quantifying the compound in reaction mixtures or final products. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A typical UPLC method for a piperidine derivative involves a gradient elution, where the composition of the mobile phase is changed over time to ensure the effective separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the phenyl group in this compound acts as a chromophore. The selection of the detection wavelength is critical for achieving optimal sensitivity.

Table 1: Illustrative UPLC Method Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like piperidine derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control the ionization of the amine and improve peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |

| Flow Rate | 0.4 mL/min | Optimized for small particle columns to maintain high efficiency. |

| Gradient | 5% to 95% B over 5 minutes | A gradient allows for the separation of a wider range of components with different polarities. |

| Column Temperature | 40 °C | Higher temperatures reduce mobile phase viscosity and can improve peak symmetry. |

| Injection Volume | 2 µL | Small volume is typical for UPLC to prevent column overloading. |

| Detection Wavelength | 254 nm | The phenyl group exhibits strong absorbance in this region of the UV spectrum. |

Other Spectroscopic Characterization Techniques (e.g., Infrared, Ultraviolet-Visible, Circular Dichroism)

Beyond chromatographic methods, several spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. The most prominent peak would be the carbonyl (C=O) stretch of the ester group, which is typically strong and sharp. The presence of both aromatic and aliphatic C-H bonds would also be clearly distinguishable. Shifts in the wavenumber of carboxylate stretching modes can be used to infer bonding geometry.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| Ester C=O | Stretch | ~1735 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Ester C-O | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Out-of-plane bend | 770 - 730 and 710-690 | Strong |

Ultraviolet-Visible (UV-Visible) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. For this compound, the primary chromophore responsible for UV absorption is the phenyl ring attached to the piperidine nitrogen. The spectrum is expected to show absorption maxima (λmax) corresponding to the π→π* electronic transitions of the benzene ring. The solvent used can influence the exact position of these maxima. For the closely related compound N-phenylpiperidine, absorption maxima are observed in the UV range.

Table 3: Typical UV-Visible Absorption Data for a Phenylpiperidine Moiety

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π→π* | ~200 - 280 |

Circular Dichroism (CD) Spectroscopy

This compound possesses a stereogenic center at the C2 position of the piperidine ring, making it a chiral molecule. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral compounds. It measures the differential absorption of left- and right-circularly polarized light.

The enantiomers of this compound, (R)- and (S)-, would be expected to produce CD spectra that are mirror images of each other. This phenomenon, known as the Cotton effect, can be positive or negative depending on the absolute configuration of the stereocenter and the electronic transitions of the chromophore. CD spectroscopy is therefore invaluable for confirming the enantiomeric purity and determining the absolute configuration of the molecule, often in combination with computational studies. The study of chiral polyphenylenes has shown that aggregation can induce a strong CD signal.

Theoretical and Computational Investigations of Methyl 1 Phenylpiperidine 2 Carboxylate and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of piperidine (B6355638) derivatives. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of pharmaceutical interest. nih.gov

The first step in the computational analysis of a molecule is typically geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. mdpi.com For piperidine-containing compounds, methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d)) are commonly employed. nih.gov

The optimization process calculates the energy of an initial molecular geometry and systematically searches for a new geometry with lower energy until a stable structure is found. mdpi.com For instance, in a study on related N-acylpiperidines, geometries were first optimized in the gas phase at the B3LYP/6-31G(d) level, followed by further optimizations including solvent effects (using the Polarizable Continuum Model, PCM) and dispersion corrections, which are crucial for accurately modeling non-covalent interactions. nih.gov This process is vital for determining the most stable conformations and obtaining accurate structural parameters like bond lengths and angles.

The piperidine ring is known for its conformational flexibility, most commonly adopting a chair-like structure to minimize angular and torsional strain. nih.govresearchgate.net The substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying stabilities.

Computational studies on analogues such as 2-methyl-1-phenylpiperidine have revealed fascinating conformational preferences. In this specific analogue, the conformer with the 2-methyl group in the axial position is modestly favored over the equatorial conformer by a Gibbs free energy difference (ΔG) of -1.0 kcal/mol. nih.gov This preference is attributed to electronic effects. In the axial conformer, the lone pair of electrons on the piperidine nitrogen is nearly parallel to the π-orbitals of the phenyl ring. This alignment allows for favorable π-conjugation, leading to the nitrogen atom adopting more sp2-hybridized character, which stabilizes the structure. nih.gov Conversely, in the equatorial conformer, the nitrogen lone pair has little overlap with the phenyl π-system, and the nitrogen retains a more typical pyramidal (sp3) character. nih.gov

For N-acylpiperidines like the related Methyl 2-methylpiperidine-1-carboxylate, the situation is further complicated by steric interactions. In the equatorial conformer, a trans configuration between the 2-methyl group and the carbonyl oxygen is destabilized by a steric clash (ΔG of 0.5 kcal/mol). nih.gov The axial conformer avoids this steric hindrance and benefits from favorable electronic interactions, making it the more stable form. nih.gov These findings suggest that for Methyl 1-phenylpiperidine-2-carboxylate, a complex interplay of steric and electronic factors dictates the preferred conformation of both the phenyl and the methyl carboxylate groups.

| Compound | Favored Conformer | ΔG (kcal/mol) | Driving Factor(s) |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial | +1.8 | Steric Hindrance |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | π-Conjugation |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | π-Conjugation & Steric Avoidance |

| Methyl 2-methylpiperidine-1-carboxylate | Axial | -0.5 (destabilization of equatorial trans) | Steric Clash in Equatorial |

Quantum mechanical methods are highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. nih.gov DFT calculations can accurately forecast infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

The process involves performing calculations on the optimized molecular geometry to determine properties like electron density distribution and how the molecule interacts with magnetic fields (for NMR) or responds to vibrational energy (for IR). For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the computationally predicted spectrum with an experimentally obtained one, researchers can validate the proposed structure and assign specific signals to individual atoms within the molecule. researchgate.netscienceopen.com This predictive capability is invaluable in the synthesis and characterization of novel compounds like this compound and its analogues.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. mdpi.comfrontiersin.org MD simulations model the movements of atoms and molecules according to the laws of classical mechanics, providing insights into conformational changes, interactions with other molecules, and thermodynamic properties. mdpi.com

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the high-energy intermediate structure that represents the kinetic barrier of the reaction. nih.gov

For reactions involving piperidine derivatives, such as their synthesis or metabolic transformation, computational models can calculate the activation energies for different potential pathways. researchgate.net For example, understanding the mechanism of C-H arylation, a common reaction to form phenyl-substituted rings, involves identifying the turnover-limiting step through kinetic studies that can be supported by computational modeling of proposed intermediates. nih.gov Such simulations can reveal key intermediates, like high-oxidation-state metal complexes in catalyzed reactions, and explain how factors like directing groups and reagents influence the reaction outcome. nih.gov These methods could be applied to map the synthetic routes to this compound, optimizing reaction conditions and predicting potential byproducts.

Many chemical reactions can produce multiple stereoisomers, and predicting which one will be the major product is a significant challenge. Computational models can predict stereoselectivity by analyzing the transition states leading to different stereoisomeric products. mdpi.com The transition state with the lower activation energy will correspond to the major product.

The conformational preferences of the reactants play a crucial role in determining stereoselectivity. nih.gov As established through quantum chemical calculations, the piperidine ring and its substituents adopt specific low-energy conformations. These preferred arrangements can sterically or electronically favor an attack from a particular direction, leading to a specific stereochemical outcome. For instance, in the synthesis of substituted piperidines, the initial conformation of an intermediate can dictate whether the final product is the cis or trans isomer. mdpi.com By understanding the conformational landscape of this compound, chemists can better predict and control the stereochemical results of its reactions.

Role of Methyl 1 Phenylpiperidine 2 Carboxylate As a Synthetic Intermediate in Complex Chemical Architectures

Precursor to Diversely Substituted Piperidine (B6355638) Derivatives

The structural framework of Methyl 1-phenylpiperidine-2-carboxylate serves as an excellent starting point for the synthesis of a wide range of substituted piperidine derivatives. The presence of the methyl ester and the N-phenyl group allows for a variety of chemical transformations, enabling chemists to introduce diverse functional groups and stereochemical complexities.

The ester functionality at the C2 position is a key handle for synthetic manipulation. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, Curtius rearrangement to form amines, or reduction to an alcohol. This alcohol can be further functionalized, for instance, by conversion to halides or other leaving groups, facilitating nucleophilic substitution reactions.

Research has demonstrated that the modification of this ester group is a common strategy. For example, hydrolysis followed by coupling with various amines leads to a library of amides with differing properties. Alternatively, reduction of the ester to a primary alcohol opens up pathways to C2-substituted piperidines that are otherwise difficult to access.

The N-phenyl group influences the reactivity of the piperidine ring and can also be a site for modification, although it is generally more stable than the ester. In certain synthetic schemes, this group can be cleaved or modified through aromatic substitution reactions, though this is less common than transformations at the C2 position. The primary role of the N-phenyl group is often to modulate the electronic properties and steric environment of the piperidine ring, thereby influencing the stereochemical outcome of subsequent reactions.

Table 1: Examples of Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| This compound | 1. LiOH, H₂O/THF2. Amine, Coupling Agent (e.g., EDC) | 1-Phenylpiperidine-2-carboxamide derivative | Introduction of diverse side chains |

| This compound | LiAlH₄, THF | (1-Phenylpiperidin-2-yl)methanol | Access to C2-hydroxymethylated piperidines |

Building Block in the Construction of Advanced Heterocyclic Systems

Beyond its use in creating simple substituted piperidines, this compound is a valuable building block for the assembly of more complex, often polycyclic, heterocyclic systems. bldpharm.com The inherent functionality and stereochemistry of the piperidine ring can be leveraged to construct fused or spirocyclic architectures, which are of significant interest in medicinal chemistry.

The bifunctional nature of the molecule—possessing both a nucleophilic nitrogen (after potential de-arylation) and an electrophilic ester group—allows for its participation in cyclization reactions. For instance, the carboxylic acid derived from the ester can be coupled with a pendant functional group, introduced elsewhere on a synthetic intermediate, to form a new ring.

One notable application is in the synthesis of fused bicyclic systems where the piperidine ring is annulated with another ring. This can be achieved through intramolecular reactions where a side chain, attached perhaps via the ester-derived alcohol, reacts with the nitrogen atom or a carbon atom of the piperidine ring. Such strategies are crucial in the synthesis of natural product analogues and novel therapeutic agents. For example, piperidine-based structures are often used as scaffolds for creating pyrazole (B372694) derivatives. bldpharm.com

Table 2: Heterocyclic Systems Derived from Piperidine Scaffolds

| Piperidine Precursor | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| Functionalized Piperidine-2-carboxylate | Intramolecular Cyclization | Fused Piperidine-Lactam |

| Piperidine-derived β-keto ester | Condensation with Hydrazine (B178648) | Piperidinyl-Pyrazole |

Contribution to the Development of Novel Synthetic Methodologies in Academic Research

The utility of this compound and related structures has also spurred the development of new synthetic methods in academic laboratories. The quest for more efficient and stereoselective ways to synthesize and functionalize the piperidine core has led to innovations in catalysis, reaction design, and asymmetric synthesis.

Research into the synthesis of piperidines often focuses on controlling the stereochemistry at the substituted centers. Methodologies such as catalytic asymmetric hydrogenation of pyridine (B92270) precursors or diastereoselective functionalization of existing piperidine rings are areas of active investigation. While not always starting directly from this compound, the demand for such chiral building blocks drives the development of these advanced synthetic techniques.

Furthermore, the compound can be used as a model substrate to test new chemical reactions. For instance, novel C-H activation methods could be applied to functionalize the piperidine ring's methylene (B1212753) groups directly, offering a more atom-economical approach than traditional functional group interconversions. The predictable reactivity of the ester and the influence of the N-phenyl group make it a suitable candidate for exploring the scope and limitations of new synthetic transformations. The development of methods for creating complex heterocyclic structures is a key area of modern drug discovery.

Q & A

Q. How can I optimize the synthesis of Methyl 1-phenylpiperidine-2-carboxylate while ensuring safety and reproducibility?

- Methodological Answer : Synthesis of piperidine derivatives often involves esterification or cyclization reactions. For this compound, consider analogous protocols for related esters (e.g., ethyl piperidine carboxylates) . Key steps include:

- Using inert atmospheres to prevent oxidation (P222: "Do not allow contact with air" ).

- Monitoring reaction conditions (temperature, solvent polarity) to avoid side reactions.

- Employing chromatography or recrystallization for purification.

Safety protocols: Follow hazard statements (e.g., P210: "Keep away from heat/sparks" ) and use personal protective equipment (PPE) as per laboratory guidelines .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements . The WinGX suite facilitates data processing and visualization .

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions on the piperidine ring. Compare chemical shifts with similar compounds (e.g., ethyl piperidine carboxylates ).

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS.

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) can model:

- Electron density distribution to identify reactive sites.

- Frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

- Solvent effects via implicit solvation models (e.g., PCM).

Software tools like Gaussian or ORCA are recommended, with basis sets (e.g., 6-31G*) validated for organic molecules.

Advanced Research Questions

Q. How can ring puckering analysis clarify conformational dynamics of the piperidine moiety in this compound?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements:

- Calculate puckering amplitude () and phase angle () from crystallographic data.

- Compare with computational models (e.g., molecular dynamics simulations) to assess flexibility.

- For example, a higher value indicates greater deviation from planarity, affecting steric interactions with biological targets.

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives like this compound?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC) .

- Data Validation : Replicate assays under standardized conditions (pH, temperature) and assess purity via HPLC (e.g., detect impurities like Ethylphenidate Hydrochloride ).

- Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

Q. How can DFT-derived parameters guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) using DFT-optimized geometries to predict binding affinities for targets like dopamine transporters .

- Modify substituents (e.g., phenyl or ester groups) based on electrostatic potential maps to enhance target interactions.

- Validate predictions via synthesis and in vitro assays, prioritizing derivatives with lower HOMO-LUMO gaps for improved reactivity .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- Follow OSHA HCS guidelines: Use fume hoods, avoid ignition sources (P210 ), and store in airtight containers (P222 ).

- Implement spill management protocols (e.g., neutralization with inert adsorbents) .

- Reference safety data sheets (SDS) for acute toxicity and disposal recommendations .

Q. How can researchers address ecological data gaps for this compound?

- Methodological Answer :

- Conduct biodegradation studies (e.g., OECD 301F) to estimate persistence.

- Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity in absence of empirical data .

- Adopt the precautionary principle in waste disposal until data is available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.